molecular formula C10H11F3O3S B13696096 4-Trifluoromethylphenethyl methanesulfonate

4-Trifluoromethylphenethyl methanesulfonate

Cat. No.: B13696096
M. Wt: 268.25 g/mol
InChI Key: SKUSNIXIBFEGSU-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenethyl Methanesulfonate is an organic compound with the molecular formula C10H11F3O3S. It is characterized by the presence of a trifluoromethyl group attached to a phenethyl moiety, which is further linked to a methanesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)phenethyl Methanesulfonate typically involves the reaction of 4-(Trifluoromethyl)phenethyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

CF3C6H4CH2CH2OH+CH3SO2ClCF3C6H4CH2CH2OSO2CH3+HCl\text{CF}_3\text{C}_6\text{H}_4\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{CF}_3\text{C}_6\text{H}_4\text{CH}_2\text{CH}_2\text{OSO}_2\text{CH}_3 + \text{HCl} CF3​C6​H4​CH2​CH2​OH+CH3​SO2​Cl→CF3​C6​H4​CH2​CH2​OSO2​CH3​+HCl

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)phenethyl Methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)phenethyl Methanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The phenethyl moiety can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the phenethyl moiety.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted phenethyl derivatives, depending on the nucleophile used.

    Oxidation: Oxidation of the phenethyl moiety can lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

4-(Trifluoromethyl)phenethyl Methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nucleophilic substitution.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenethyl Methanesulfonate primarily involves nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom in the phenethyl moiety. This results in the formation of new carbon-nucleophile bonds and the release of methanesulfonic acid as a byproduct.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzyl alcohol
  • 4-(Trifluoromethyl)phenylacetic acid

Uniqueness

4-(Trifluoromethyl)phenethyl Methanesulfonate is unique due to the presence of both a trifluoromethyl group and a methanesulfonate group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers enhanced leaving group ability and increased resistance to hydrolysis, which are advantageous in various chemical reactions.

Properties

Molecular Formula

C10H11F3O3S

Molecular Weight

268.25 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethyl methanesulfonate

InChI

InChI=1S/C10H11F3O3S/c1-17(14,15)16-7-6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6-7H2,1H3

InChI Key

SKUSNIXIBFEGSU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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